(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a furan ring substituted with bromine atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4,5-dibromofuran-2-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine derivative.
Substitution: The bromine atoms on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections or inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also find applications in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism by which (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, disrupting their normal function. The thioxo group and the dibromofuran moiety are likely critical for its biological activity, enabling it to form strong interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-bromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(4,5-dichlorofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(4,5-dimethylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of two bromine atoms on the furan ring in (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its analogs. This substitution pattern can significantly influence its reactivity and biological activity, making it a unique compound for study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2S2/c9-4-1-3(13-6(4)10)2-5-7(12)11-8(14)15-5/h1-2H,(H,11,12,14)/b5-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJDFLJYJWSQMW-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1Br)Br)/C=C/2\C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330685-33-1 | |
Record name | 5-[(4,5-dibromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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